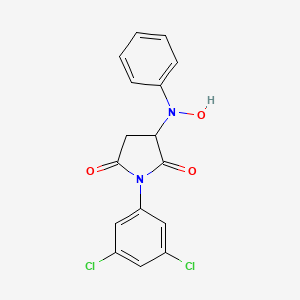
1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione is a member of pyrrolidines.
Scientific Research Applications
Antimicrobial Screening and Chemotherapeutic Potential
Some novel azaimidoxy compounds, including 1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione derivatives, have been synthesized and screened for antimicrobial activities. This research explores their potential as chemotherapeutic agents due to their antimicrobial properties (Jain, Nagda, & Talesara, 2006).
Organic Synthesis and Medicinal Chemistry
A study focused on the conversion of pyrrolidine-2,5-dione to maleimide, highlighting the significance of these scaffolds in organic synthesis, medicinal chemistry, and drug development. The study provides insights into the properties of pyrrolidine-2,5-diones and their derivatives (Yan et al., 2018).
Multi-component Synthesis
Research on the multi-component synthesis of 3-aryl-1-(arylmethylideneamino)pyrrolidine-2,5-diones, including derivatives of 1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione, has been conducted. This showcases the compound's versatility in synthetic organic chemistry (Adib et al., 2010).
Anticancer Activity
A nitrogen mustard derivative of 2,5-pyrrolidinedione, structurally related to 1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione, demonstrated notable anticancer effects on mouse Sarcoma 180, suggesting potential applications in cancer treatment (Naik, Ambaye, & Gokhale, 1987).
Antibacterial Efficacy
The compound's derivatives have been synthesized and evaluated for their antibacterial efficacy, indicating their potential application in developing new antibacterial agents (Sheikh, Ingle, & Juneja, 2009).
Molecular Structure Analysis
The molecular and crystal structure of derivatives of pyrrolidine-2,5-dione has been studied, providing essential insights into its chemical properties and potential applications in various fields of chemistry (Ratajczak-Sitarz et al., 1990).
Photoluminescent Conjugated Polymers
Research into photoluminescent conjugated polymers containing derivatives of pyrrolidine-2,5-dione, like 1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione, has been conducted. This demonstrates the compound's utility in materials science, particularly in electronic applications due to its photoluminescent properties (Beyerlein & Tieke, 2000).
Anticonvulsant Activity
Studies have also explored the anticonvulsant activity of pyrrolidine-2,5-dione derivatives, suggesting their potential use in developing new treatments for epilepsy (Rybka et al., 2017).
properties
Product Name |
1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione |
|---|---|
Molecular Formula |
C16H12Cl2N2O3 |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H12Cl2N2O3/c17-10-6-11(18)8-13(7-10)19-15(21)9-14(16(19)22)20(23)12-4-2-1-3-5-12/h1-8,14,23H,9H2 |
InChI Key |
CXUMIBXWRDNFEW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)N(C3=CC=CC=C3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



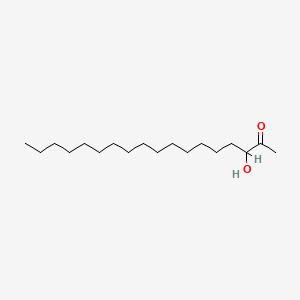
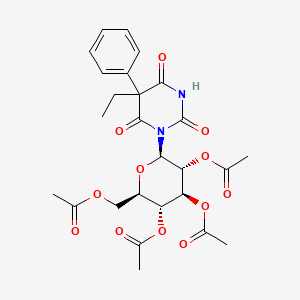
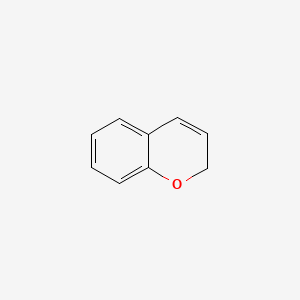
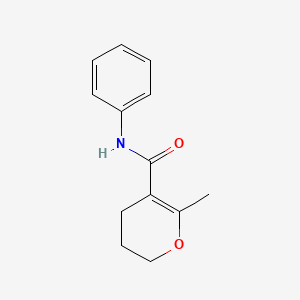

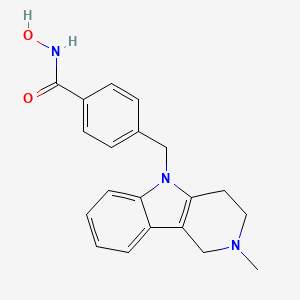
![methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate](/img/structure/B1194538.png)

![N-cyclopropyl-3-oxo-N-({4-[(pyrimidin-4-yl)carbamoyl]phenyl}methyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B1194540.png)

![[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid](/img/structure/B1194547.png)